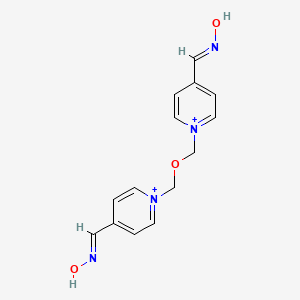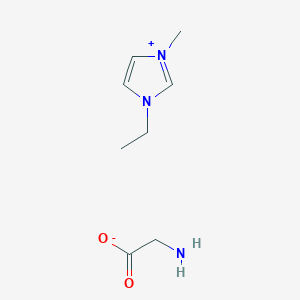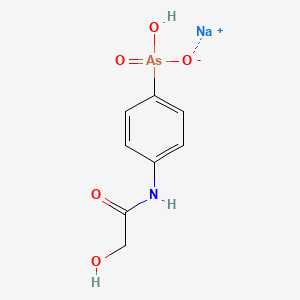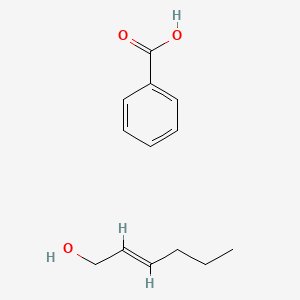
Obidoxime
Übersicht
Beschreibung
Obidoximchlorid ist ein Mitglied der Oximgruppe, das in erster Linie als Gegenmittel bei Organophosphatvergiftungen eingesetzt wird. Organophosphate sind Verbindungen, die das Enzym Acetylcholinesterase hemmen, was zu einer Anhäufung von Acetylcholin in der Synapse führt, was zu Muskelkontraktionen und Lähmungen führen kann . Obidoximchlorid wirkt, indem es die Bindung von Organophosphorverbindungen an Acetylcholinesterase umkehrt, wodurch die Funktionalität des Enzyms wiederhergestellt wird .
2. Herstellungsmethoden
Die Synthese von Obidoximchlorid beinhaltet typischerweise die Reaktion von Hydroxylamin mit Aldehyden oder Ketonen unter Bildung von Oximen . Die klassische Methode beinhaltet die Behandlung von Hydroxylamin mit der entsprechenden Carbonylverbindung unter kontrollierten Bedingungen. Industrielle Produktionsverfahren können komplexere Verfahren umfassen, um eine hohe Reinheit und Ausbeute zu gewährleisten .
Vorbereitungsmethoden
The synthesis of obidoxime chloride typically involves the reaction of hydroxylamine with aldehydes or ketones to form oximes . The classical method involves treating hydroxylamine with the appropriate carbonyl compound under controlled conditions. Industrial production methods may involve more complex procedures to ensure high purity and yield .
Analyse Chemischer Reaktionen
Obidoximchlorid durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für seinen primären Verwendungszweck ist.
Reduktion: Reduktionsreaktionen können Oxime wieder in ihre entsprechenden Amine umwandeln.
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Reduktionsmittel wie Natriumborhydrid und Oxidationsmittel wie Wasserstoffperoxid. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Obidoximchlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird verwendet, um die Reaktivierung von Acetylcholinesterase zu untersuchen, die durch Organophosphate gehemmt wird.
Biologie: Forscher verwenden es, um die biochemischen Pfade zu verstehen, die an der Nervengiftvergiftung und ihren Gegenmitteln beteiligt sind.
Industrie: Es wird bei der Entwicklung von Gegenmitteln für chemische Kampfstoffe und Pestizide verwendet.
5. Wirkmechanismus
Obidoximchlorid übt seine Wirkung aus, indem es an das durch Organophosphate gehemmte Enzym Acetylcholinesterase bindet. Es hat eine höhere Affinität für den Organophosphatrest als das Enzym selbst, wodurch es die Phosphatgruppe entfernen und die Funktionalität des Enzyms wiederherstellen kann . Dieser Prozess beinhaltet die Wiederherstellung der Hydroxylgruppe am Serinrest und die Umwandlung des Stickstoffatoms im Histidinrest in seine ursprüngliche Form .
Wirkmechanismus
Obidoxime chloride exerts its effects by binding to the organophosphate-inhibited acetylcholinesterase enzyme. It has a higher affinity for the organophosphate residue than the enzyme itself, allowing it to remove the phosphate group and restore the enzyme’s functionality . This process involves the restoration of the hydroxyl group on the serine residue and the conversion of the nitrogen atom in the histidine residue back to its original form .
Vergleich Mit ähnlichen Verbindungen
Obidoximchlorid wird oft mit anderen Oximen wie Pralidoxim und Asoxim (HI-6) verglichen. Während alle diese Verbindungen die gleiche primäre Funktion der Reaktivierung von Acetylcholinesterase erfüllen, zeichnet sich Obidoximchlorid in bestimmten Fällen durch eine höhere Potenz aus . Ähnliche Verbindungen umfassen:
Pralidoxim: Wird häufig verwendet, aber in einigen Szenarien weniger potent als Obidoximchlorid.
Asoxim (HI-6): Ein weiteres starkes Oxime, das in ähnlichen Anwendungen eingesetzt wird.
Die Besonderheit von Obidoximchlorid liegt in seiner höheren Wirksamkeit bei der Reaktivierung von Acetylcholinesterase, die durch bestimmte Organophosphate gehemmt wird .
Eigenschaften
IUPAC Name |
N-[[1-[[4-(hydroxyiminomethyl)pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c19-15-9-13-1-5-17(6-2-13)11-21-12-18-7-3-14(4-8-18)10-16-20/h1-10H,11-12H2/p+2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIGRLDNHDGYWQJ-UHFFFAOYSA-P | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C=NO)COC[N+]2=CC=C(C=C2)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3+2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7683-36-5 | |
| Record name | Obidoxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7683-36-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl[1-(4-fluorophenyl)ethyl]amine](/img/structure/B3283421.png)











